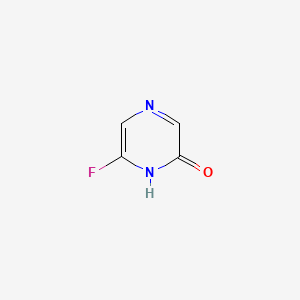![molecular formula C14H26N2O2 B2509400 (E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide CAS No. 2411327-17-6](/img/structure/B2509400.png)
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide, also known as DMXAA or vadimezan, is an organic compound that has gained significant attention in the field of cancer research. It was first synthesized in the late 1990s and has since been studied for its potential anticancer properties.
作用機序
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide works by activating the innate immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then stimulate the immune system to attack the tumor cells and promote tumor necrosis. This compound also inhibits angiogenesis by disrupting the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce fever, hypotension, and thrombocytopenia, which are common side effects of cytokine therapy. This compound can also activate the coagulation system and increase the production of reactive oxygen species (ROS), which can cause oxidative stress and DNA damage. In addition, this compound can modulate the expression of genes that are involved in immune regulation and inflammation.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for in vitro and in vivo studies. This compound has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, this compound has some limitations for lab experiments. It can induce fever and hypotension, which can affect the health and behavior of the animals used in studies. This compound also has a short half-life and is rapidly metabolized, which can make it difficult to maintain a stable concentration in the body.
将来の方向性
There are several future directions for (E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide research. One area of interest is the development of combination therapies that use this compound in combination with other anticancer drugs or immunotherapies. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. This can help to identify patients who are most likely to benefit from this compound therapy. Finally, there is a need for further studies to understand the mechanism of action of this compound and its effects on the immune system and tumor microenvironment.
In conclusion, this compound is a promising compound for cancer research with its potential anticancer properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has the potential to be an effective treatment for cancer, but further research is needed to fully understand its therapeutic potential.
合成法
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide can be synthesized through a multistep process that involves the condensation of 4-dimethylaminobutyraldehyde with 4-hydroxy-2-oxanone. The resulting product is then treated with isobutylchloroformate and triethylamine to yield this compound. The synthesis method has been optimized over the years to improve the yield and purity of this compound.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms for cancer treatment. This compound has been tested in preclinical models for various types of cancer, including lung, breast, prostate, and colon cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(11-13-6-9-18-10-7-13)15-14(17)5-4-8-16(2)3/h4-5,12-13H,6-11H2,1-3H3,(H,15,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYCYUHJCAVEOW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1CCOCC1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

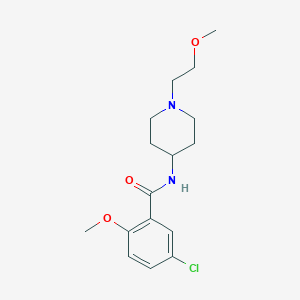
![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)
![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)
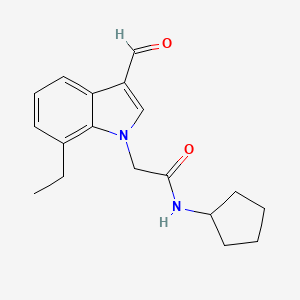
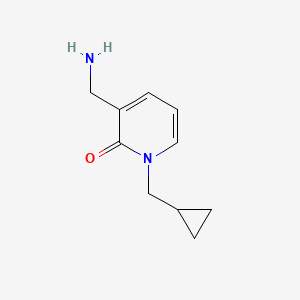
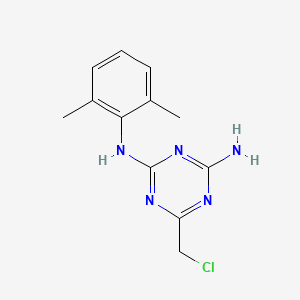
![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)
